N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core structure Benzothiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Thiophene-based compounds are known to exhibit a variety of biological effects . For instance, some thiophene derivatives act as inhibitors of serotonin and norepinephrine reuptake .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiophene-based compounds can inhibit the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing their neurotransmission .
Biochemical Pathways
Thiophene derivatives are known to impact a variety of pathways, depending on their specific targets . For example, inhibitors of serotonin and norepinephrine reuptake can affect the signaling pathways of these neurotransmitters .
Result of Action
For example, inhibitors of serotonin and norepinephrine reuptake can lead to increased neurotransmission, potentially alleviating symptoms of conditions like depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a benzothiophene derivative with a thiophene-containing aldehyde under basic conditions, followed by reduction and subsequent amide formation. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, plays a crucial role in achieving high throughput and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, borane.
Substitution: Electrophiles like halogens, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated benzothiophene derivatives
Scientific Research Applications
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antidepressant.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.
Benzothiophene Derivatives: Compounds such as raloxifene and zileuton, known for their therapeutic applications in osteoporosis and asthma, respectively.
Uniqueness
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide stands out due to its unique combination of a benzothiophene core with a thiophene-containing side chain. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S2/c1-17(20,9-12-6-7-21-10-12)11-18-16(19)15-8-13-4-2-3-5-14(13)22-15/h2-8,10,20H,9,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNRCYURCWVHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.